4,4,4-Trifluoro-3-hydroxybutan-2-one
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Overview
Description
4,4,4-Trifluoro-3-hydroxybutan-2-one is an organic compound with the molecular formula C4H5F3O2. It is a trifluoromethylated hydroxy ketone, which makes it a valuable intermediate in various chemical syntheses due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-hydroxybutan-2-one typically involves the reaction of trifluoroacetic acid with vinyl ethyl ether, followed by ammoniation and subsequent reaction with 3-methoxy methyl acrylate under the action of sodium hydroxide . This method is advantageous due to the relatively cheap and easily obtained raw materials, simple operation, and suitability for industrial production.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of trifluoroacetic acid, vinyl ethyl ether, methylsulfonyl chloride, and pyridine as raw materials. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-hydroxybutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming trifluoromethylated alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include trifluoromethylated ketones, alkanes, and substituted derivatives, which are valuable intermediates in pharmaceutical and agrochemical industries .
Scientific Research Applications
4,4,4-Trifluoro-3-hydroxybutan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block for the synthesis of various drugs, including those targeting metabolic and neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-hydroxybutan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it can act as an inhibitor or activator of enzymes, affecting metabolic pathways. The trifluoromethyl group enhances its binding affinity to target proteins, making it a potent compound in various applications .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-2-butanone: Similar in structure but lacks the hydroxy group, making it less reactive in certain chemical reactions.
4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one: Contains an additional methyl group, which alters its reactivity and applications.
Uniqueness
4,4,4-Trifluoro-3-hydroxybutan-2-one is unique due to its trifluoromethyl and hydroxy functional groups, which confer distinct reactivity and properties. This makes it a versatile intermediate in various chemical syntheses and applications .
Properties
Molecular Formula |
C4H5F3O2 |
---|---|
Molecular Weight |
142.08 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-hydroxybutan-2-one |
InChI |
InChI=1S/C4H5F3O2/c1-2(8)3(9)4(5,6)7/h3,9H,1H3 |
InChI Key |
NUVQBEQNSKENNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(F)(F)F)O |
Origin of Product |
United States |
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